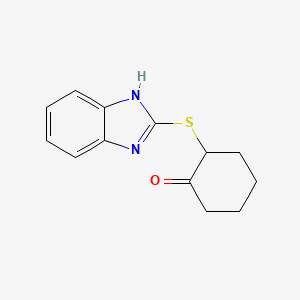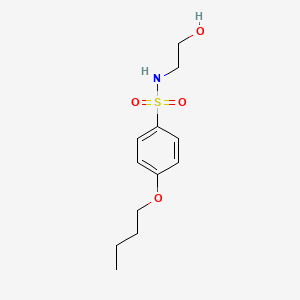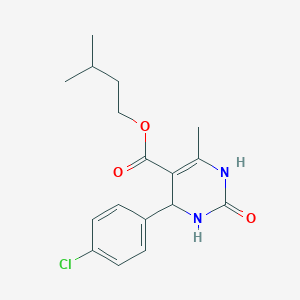![molecular formula C16H15Cl2NOS B4929640 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide, also known as CB-2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide exerts its therapeutic effects through its interaction with the endocannabinoid system, specifically the CB2 receptor. The CB2 receptor is primarily found in the immune system and is involved in regulating immune function and inflammation. 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide binds to the CB2 receptor, leading to the activation of various signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have various biochemical and physiological effects. In cancer research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurological disorders, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have neuroprotective effects, including reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its specificity for the CB2 receptor, which allows for targeted therapeutic effects. Additionally, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide-based therapies for cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide and its potential interactions with other compounds. Finally, research on the pharmacokinetics and pharmacodynamics of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is needed to optimize dosing and administration in clinical settings.
Synthesis Methods
The synthesis of 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-[(4-chlorobenzyl)thio]ethanamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide.
Scientific Research Applications
2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been extensively studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to inhibit the growth and proliferation of cancer cells, suggesting its potential as a cancer treatment. Inflammation research has also shown that 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has anti-inflammatory properties, which may be beneficial for treating inflammatory diseases such as arthritis. In neurological disorders, 2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been found to have neuroprotective effects, which may be useful for treating conditions such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-7-5-12(6-8-13)11-21-10-9-19-16(20)14-3-1-2-4-15(14)18/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQFQQZOISUVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B4929568.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
![2-{2-[(4-chlorophenyl)thio]ethoxy}benzaldehyde](/img/structure/B4929584.png)

![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![N-(2-methylphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4929592.png)

![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4929626.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)